molecular formula C17H22N2O3 B13375764 2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone

2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone

Cat. No.: B13375764
M. Wt: 302.37 g/mol
InChI Key: MNHOCGZPHZVFFA-UHFFFAOYSA-N
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Description

2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with diethylamino alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and antitumor properties.

    Medicine: Explored as a potential therapeutic agent for treating cancer and infectious diseases.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound also targets specific enzymes and proteins involved in cellular metabolism, disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A basic naphthoquinone structure with similar redox properties.

    2-Amino-1,4-naphthoquinone: Contains an amino group, similar to the diethylamino group in the target compound.

    2-Hydroxy-1,4-naphthoquinone: Similar hydroxyl group, but lacks the diethylamino moiety.

Uniqueness

2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone is unique due to the presence of both diethylamino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to other naphthoquinone derivatives.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-[[3-(diethylamino)-2-hydroxypropyl]amino]naphthalene-1,4-dione

InChI

InChI=1S/C17H22N2O3/c1-3-19(4-2)11-12(20)10-18-15-9-16(21)13-7-5-6-8-14(13)17(15)22/h5-9,12,18,20H,3-4,10-11H2,1-2H3

InChI Key

MNHOCGZPHZVFFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CNC1=CC(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

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